molecular formula C8H12O B14507117 2-Cyclopentene-1-propanal CAS No. 64504-73-0

2-Cyclopentene-1-propanal

Cat. No.: B14507117
CAS No.: 64504-73-0
M. Wt: 124.18 g/mol
InChI Key: VNADXVBCKKQNLX-UHFFFAOYSA-N
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Description

2-Cyclopentene-1-propanal: is an organic compound characterized by a cyclopentene ring attached to a propanal group. This compound is a member of the cycloalkene family and is known for its unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentene-1-propanal typically involves the cycloaddition reactions, such as the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction involves the addition of a diene to a dienophile, forming a six-membered ring. The reaction conditions often require the presence of electron-attracting groups on the dienophile and electron-donating groups on the diene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can involve the cracking of petroleum derivatives followed by specific chemical reactions to introduce the propanal group. The process may include steps such as oxidation and hydrolysis to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1-propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentene derivatives. These products are valuable intermediates in organic synthesis and have various applications in the chemical industry .

Scientific Research Applications

2-Cyclopentene-1-propanal has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of synthetic resins, rubber, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentene-1-propanal involves its reactivity with various molecular targets. The compound can participate in nucleophilic addition reactions due to the presence of the aldehyde group. It can also undergo cycloaddition reactions, forming new ring structures. The molecular pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentene-1-propanal is unique due to the presence of both a cyclopentene ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research .

Properties

CAS No.

64504-73-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-cyclopent-2-en-1-ylpropanal

InChI

InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h1,4,7-8H,2-3,5-6H2

InChI Key

VNADXVBCKKQNLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCC=O

Origin of Product

United States

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